
(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol is a chemical compound with the molecular formula C4H7N5S It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)methanethiol typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted triazine derivatives.
Applications De Recherche Scientifique
(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of (4,6-Diamino-1,3,5-triazin-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the triazine ring can interact with nucleic acids, affecting DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine: This compound is structurally similar and shares some chemical properties.
2,4-Diamino-6-mercaptomethyl-1,3,5-triazine: Another related compound with similar reactivity.
Uniqueness
(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Propriétés
Numéro CAS |
4951-45-5 |
|---|---|
Formule moléculaire |
C4H7N5S |
Poids moléculaire |
157.20 g/mol |
Nom IUPAC |
(4,6-diamino-1,3,5-triazin-2-yl)methanethiol |
InChI |
InChI=1S/C4H7N5S/c5-3-7-2(1-10)8-4(6)9-3/h10H,1H2,(H4,5,6,7,8,9) |
Clé InChI |
WEFQSJXRBMAWOI-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NC(=NC(=N1)N)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


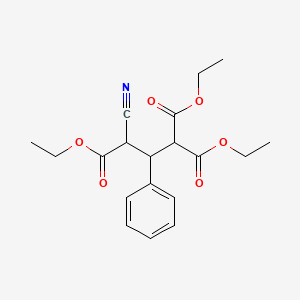
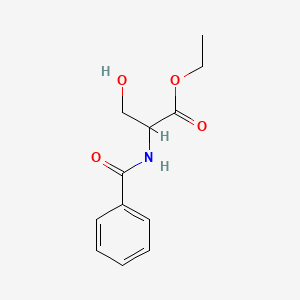
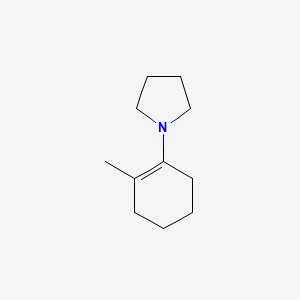
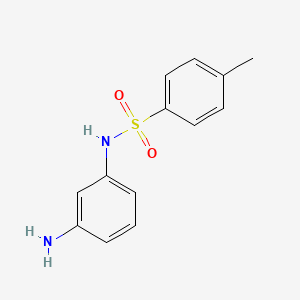
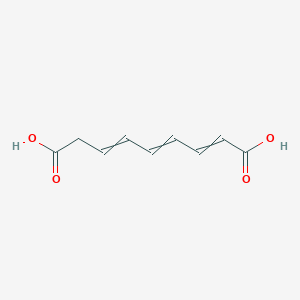
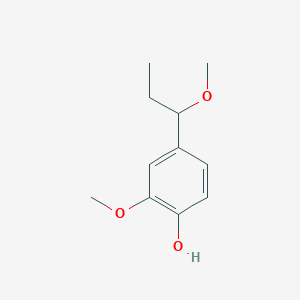
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)

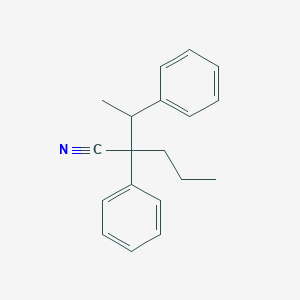
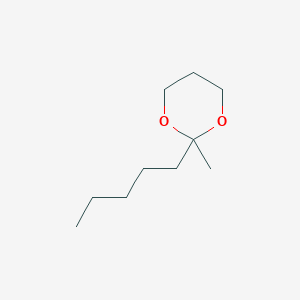
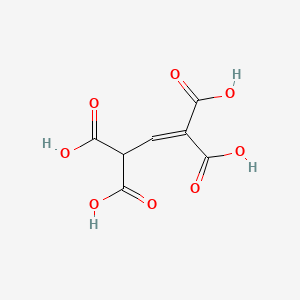

![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
